N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the addition of the cyclopropanesulfonamide group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline moiety, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids and proteins, while the piperidine ring may influence receptor binding. The cyclopropanesulfonamide group can modulate the compound’s solubility and stability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-17(19-16-5-3-2-4-15(16)18-12)21-10-8-13(9-11-21)20-24(22,23)14-6-7-14/h2-5,13-14,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVQQBLXSOWYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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